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molecular formula C10H23NO B1606834 6-(Diethylamino)hexan-1-ol CAS No. 6947-12-2

6-(Diethylamino)hexan-1-ol

Cat. No. B1606834
M. Wt: 173.3 g/mol
InChI Key: YLNQOWCLZJQJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443440

Procedure details

A mixture of 10 ml (75 mmol) of 6-chlorohexanol and 16.9 g (112 mmole) of Nal dissolved in 100 ml acetone was refluxed for 3.5 days. The reaction mixture was filtered and the filtrate was concentrated to an oil and dissolved in 100 ml of ether. The ether solution was filtered, concentrated to an oil, and dissolved in 30 ml of diethylamine. The solution was stirred for 4 hours and filtered. The filtrate was concentrated to an oil, taken up in acidified water (pH<2) and washed with ethylacetate. The acidic solution was then adjusted to pH 9.5 and extracted twice with ethyl acetate. The organic extract was dried over MgSO4 and concentrated under vacuum to yield 7.5 g of the title compound as an oily product.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[NH2:9][C@H:10]([C:22](O)=O)CC1C=C2C(C=CC=C2)=CC=1.[CH3:25][C:26](C)=O>>[CH2:25]([N:9]([CH2:10][CH3:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])[CH3:26]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
16.9 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3.5 days
Duration
3.5 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of ether
FILTRATION
Type
FILTRATION
Details
The ether solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 30 ml of diethylamine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
WASH
Type
WASH
Details
washed with ethylacetate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N(CCCCCCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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